molecular formula C11H12ClN3 B11885403 2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine

2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B11885403
M. Wt: 221.68 g/mol
InChI Key: HBAPSBBQPOTGBG-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a unique structure combining a cyclopropyl group, an imidazo[4,5-c]pyridine core, and a 1-chloroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with a pyridine-based precursor, followed by chlorination to introduce the 1-chloroethyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the time and resources required.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The 1-chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It may be explored for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Chloroethyl)-1H-imidazo[4,5-c]pyridine: Lacks the cyclopropyl group, which may affect its chemical properties and applications.

    1-Cyclopropyl-1H-imidazo[4,5-c]pyridine: Lacks the 1-chloroethyl group, potentially altering its reactivity and biological activity.

    2-(1-Bromoethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine: Similar structure but with a bromo substituent, which may influence its reactivity and applications.

Uniqueness

2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both the cyclopropyl group and the 1-chloroethyl substituent makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

2-(1-chloroethyl)-1-cyclopropylimidazo[4,5-c]pyridine

InChI

InChI=1S/C11H12ClN3/c1-7(12)11-14-9-6-13-5-4-10(9)15(11)8-2-3-8/h4-8H,2-3H2,1H3

InChI Key

HBAPSBBQPOTGBG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(N1C3CC3)C=CN=C2)Cl

Origin of Product

United States

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